N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is a synthetic compound that appears to contain a pyrrolidine ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Benzo[d][1,3]dioxole is a type of aromatic ether that’s also found in various bioactive compounds .
Molecular Structure Analysis
The structure of this compound is likely characterized by the pyrrolidine ring and its derivatives. The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present in the molecule. For instance, the carboxamide group might undergo hydrolysis, and the pyrrolidine ring might be involved in various substitution or addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pyrrolidine ring might enhance its solubility in organic solvents .
Scientific Research Applications
Synthesis and Characterization
A substantial body of research is dedicated to the synthesis and neuroleptic activity of related benzamides, exploring their potential as neuroleptic drugs with fewer side effects (Iwanami et al., 1981). Another study focuses on the high-yield synthesis of certain benzamides for the preparation of imaging agents, showcasing the compound's versatility (Bobeldijk et al., 1990). Additionally, the structural characterization and synthesis of benzamide derivatives for corrosion inhibition studies highlight its potential in materials science (Mishra et al., 2018).
Biological Activity and Therapeutic Applications
Research into benzamide derivatives has shown promising results in various therapeutic areas. For instance, studies on antihyperglycemic agents reveal the discovery of compounds as potential drugs for treating diabetes mellitus (Nomura et al., 1999). The exploration of benzamide compounds as anticancer agents further demonstrates their potential in targeting specific cancer cell lines (Kelly et al., 2007).
Antimicrobial and Anti-Biofilm Activity
Innovative compounds derived from benzamides have been synthesized and assessed for their antimicrobial and anti-biofilm activities, presenting a new avenue for addressing bacterial resistance (Idrees et al., 2019). Similarly, novel derivatives have shown efficacy in suppressing bacterial biofilm growth, offering potential solutions for biofilm-related infections (Smolobochkin et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-23-16-8-9-21(11-16)15-5-3-14(4-6-15)20-19(22)13-2-7-17-18(10-13)25-12-24-17/h2-7,10,16H,8-9,11-12H2,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFCLURDUGEDDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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